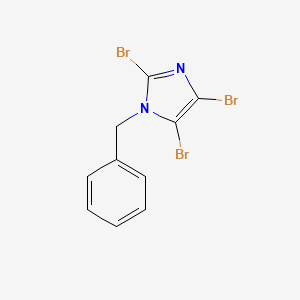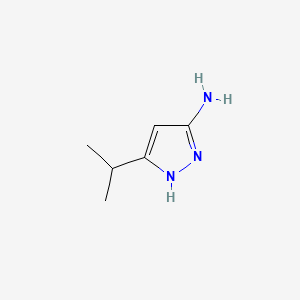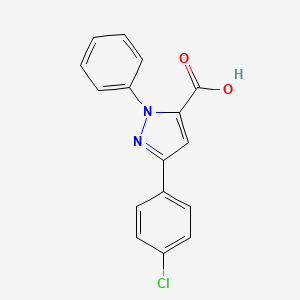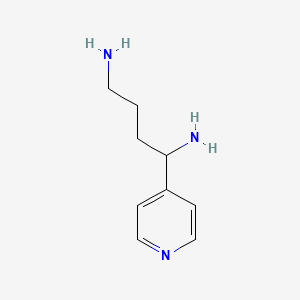
1-Benzyl-2,4,5-tribromo-1H-imidazole
Descripción general
Descripción
“1-Benzyl-2,4,5-tribromo-1H-imidazole” is a chemical compound with the molecular formula C10H7Br3N2 . It is a CYP inhibitor that inhibits the biotransformation of MeO-BDEs (methoxylated-brominated diphenyl ethers) to OH-BDEs (hydroxylated) in fishes .
Synthesis Analysis
The synthesis of imidazole derivatives, such as “1-Benzyl-2,4,5-tribromo-1H-imidazole”, can be achieved through various methods. One common method involves the coupling of substituted aromatic aldehydes and 2,3-diaminomaleonitriles in the presence of a mixture of cerium (IV) ammonium nitrate/nitric acid .Molecular Structure Analysis
The molecular structure of “1-Benzyl-2,4,5-tribromo-1H-imidazole” consists of a benzyl group attached to an imidazole ring, which is further substituted with three bromine atoms . The InChI code for this compound is 1S/C10H7Br3N2/c11-8-9(12)15(10(13)14-8)6-7-4-2-1-3-5-7/h1-5H,6H2 .Physical And Chemical Properties Analysis
“1-Benzyl-2,4,5-tribromo-1H-imidazole” is a solid compound with a molecular weight of 394.89 . It should be stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .Aplicaciones Científicas De Investigación
Catalysis and Synthesis of Imidazoles
1-Benzyl-2,4,5-tribromo-1H-imidazole is used in the efficient synthesis of 2,4,5-triaryl-1H-imidazoles, utilizing various catalysts and conditions to improve yield, reaction time, and environmental impact. For instance, sodium bisulfite has been employed as an inexpensive catalyst for this purpose, offering significant improvements in the yield of products and simplicity in operation (Sangshetti et al., 2008). Similarly, eco-friendly protocols using Brønsted acidic ionic liquids as catalysts have been developed to synthesize 2,4,5-trisubstituted-1H-imidazoles under solvent-free conditions, highlighting the methodology's excellent yields, cleaner reaction profiles, and the environmentally benign nature of the process (Banothu et al., 2017).
Corrosion Inhibition
Imidazole derivatives, including 1-Benzyl-2,4,5-tribromo-1H-imidazole, have shown promising results in corrosion inhibition. A study on new imidazole derivatives highlighted their potential as corrosion inhibitors for mild steel in acidic solutions, with one of the derivatives showing up to 96% inhibition efficiency. This study not only examined the corrosion inhibition potential but also used surface analysis and quantum chemical calculations to understand the underlying mechanisms (Prashanth et al., 2021).
Pharmaceutical Applications
While avoiding the specifics of drug use, dosage, and side effects, it's important to note that imidazole derivatives, including those similar to 1-Benzyl-2,4,5-tribromo-1H-imidazole, have been extensively studied for their medicinal applications. For example, they have been explored for antibacterial and antifungal activities. A particular study synthesized 2,4,5-tri(hetero)arylimidazole derivatives and found inhibition of Staphylococcus aureus proliferation, suggesting potential antibacterial activity (Ramos et al., 2020). Another research synthesized novel fused heterocyclic compounds with imidazole rings, evaluating their antifungal activity against phytopathogenic fungi, demonstrating that these compounds exhibited significant fungicidal activities (Li et al., 2018).
Safety And Hazards
This compound is classified as dangerous, with hazard statements H301, H311, and H331 indicating toxicity if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and seeking medical advice if feeling unwell .
Direcciones Futuras
While specific future directions for “1-Benzyl-2,4,5-tribromo-1H-imidazole” are not mentioned in the available literature, imidazole compounds are a rich source of chemical diversity and have a broad range of chemical and biological properties . They are key components in the development of new drugs , suggesting potential future research directions in medicinal chemistry.
Propiedades
IUPAC Name |
1-benzyl-2,4,5-tribromoimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7Br3N2/c11-8-9(12)15(10(13)14-8)6-7-4-2-1-3-5-7/h1-5H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPVXZXBHQWNJDP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=C(N=C2Br)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7Br3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30378300 | |
| Record name | 1-Benzyl-2,4,5-tribromo-1H-imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30378300 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
394.89 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzyl-2,4,5-tribromo-1H-imidazole | |
CAS RN |
31250-80-3 | |
| Record name | 1-Benzyl-2,4,5-tribromo-1H-imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30378300 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[(Diethylamino)methyl]cyclopentanone hydrochloride](/img/structure/B1350119.png)







![1-(Pyridin-4-yl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B1350135.png)

